molecular formula C14H16Br2N2O B1460494 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone CAS No. 21237-84-3

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone

Cat. No. B1460494
CAS RN: 21237-84-3
M. Wt: 388.1 g/mol
InChI Key: KOZPRTSDKAZDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone, also known as DBQ, is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a heterocyclic compound containing both nitrogen and bromine atoms, and is structurally related to other important quinazolinone derivatives. This compound has been studied for its ability to induce apoptosis in cancer cells, as well as its potential applications in drug discovery and development. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

Synthesis and Biological Activities

Analgesic and Anti-inflammatory Properties

Research has led to the synthesis of pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety, demonstrating potential analgesic activity. This study showcases the versatile chemistry of quinazolinone derivatives and their potential in medicinal chemistry, particularly in pain management and inflammation control (Saad et al., 2011). Additionally, novel derivatives of 6,8-dibromo-4(3H)-quinazolinone have been synthesized, showing promising anti-inflammatory and analgesic properties. This research suggests these compounds could serve as leads for the development of new therapeutic agents targeting inflammation and pain (Mosaad et al., 2010).

Antimicrobial and Antifungal Activities

The synthesis of new quinazolinone derivatives has been explored for their antimicrobial and antifungal properties. These compounds, characterized by their substituted 3H-quinazolin-4-one derivatives, have shown significant activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Abu‐Hashem, 2018). The exploration of these derivatives enhances the arsenal of compounds available for combating microbial resistance.

Anticancer Activity

The potential of 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone derivatives in cancer treatment has also been explored. Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing promising results. These studies indicate the potential of quinazolinone derivatives in the development of new anticancer agents, providing a foundation for further research in cancer therapy (Ahmed & Youns, 2013).

Pesticidal Activities

The application of quinazolinone derivatives extends into agriculture, with compounds exhibiting significant pesticidal activities. This research provides insight into the development of new, effective, and potentially safer pesticides, contributing to sustainable agriculture practices (Misra & Gupta, 1982).

properties

IUPAC Name

6,8-dibromo-3-cyclohexyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Br2N2O/c15-10-6-9-8-18(11-4-2-1-3-5-11)14(19)17-13(9)12(16)7-10/h6-7,11H,1-5,8H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZPRTSDKAZDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C(=CC(=C3)Br)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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